molecular formula C15H16N2O B14907006 4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile

4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile

Cat. No.: B14907006
M. Wt: 240.30 g/mol
InChI Key: OPKNUSZVAOEUAY-UHFFFAOYSA-N
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Description

4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile is a complex organic compound featuring a bicyclic structure. The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities

Preparation Methods

The synthesis of 4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities. Industrial production methods often rely on similar synthetic routes but are optimized for larger scale production and cost efficiency.

Chemical Reactions Analysis

4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include rhodium (II) complexes and chiral Lewis acids . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to tropane alkaloids . In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors in the body, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

Similar compounds to 4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile include other members of the tropane alkaloid family, such as 8-azabicyclo[3.2.1]octan-3-ol and its derivatives . These compounds share a similar bicyclic structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

4-[(3-oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl]benzonitrile

InChI

InChI=1S/C15H16N2O/c16-9-11-1-3-12(4-2-11)10-17-13-5-6-14(17)8-15(18)7-13/h1-4,13-14H,5-8,10H2

InChI Key

OPKNUSZVAOEUAY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)CC1N2CC3=CC=C(C=C3)C#N

Origin of Product

United States

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